3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone 3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone
Brand Name: Vulcanchem
CAS No.: 898781-57-2
VCID: VC2286715
InChI: InChI=1S/C17H15F3OS/c1-22-15-9-2-12(3-10-15)4-11-16(21)13-5-7-14(8-6-13)17(18,19)20/h2-3,5-10H,4,11H2,1H3
SMILES: CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C17H15F3OS
Molecular Weight: 324.4 g/mol

3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone

CAS No.: 898781-57-2

Cat. No.: VC2286715

Molecular Formula: C17H15F3OS

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone - 898781-57-2

Specification

CAS No. 898781-57-2
Molecular Formula C17H15F3OS
Molecular Weight 324.4 g/mol
IUPAC Name 3-(4-methylsulfanylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Standard InChI InChI=1S/C17H15F3OS/c1-22-15-9-2-12(3-10-15)4-11-16(21)13-5-7-14(8-6-13)17(18,19)20/h2-3,5-10H,4,11H2,1H3
Standard InChI Key ZVQYTGWLOAASAS-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F

Introduction

3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone is an organic compound characterized by a trifluoromethyl group attached to a propiophenone backbone, along with a thiomethyl substituent. This compound belongs to the class of organofluorine compounds due to the presence of the trifluoromethyl group, which imparts unique properties valuable in synthetic and pharmaceutical chemistry.

Synthesis Methods

The synthesis of 3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone can be achieved through various chemical reactions, notably the Friedel-Crafts acylation. This process typically involves acyl chlorides and aromatic compounds in the presence of Lewis acid catalysts such as aluminum chloride.

Applications and Potential Uses

This compound has potential applications in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. It may inhibit specific enzymes or receptors, leading to various biological effects that are currently under investigation.

Comparison with Similar Compounds

Compound NameMolecular FormulaCAS NumberUnique Features
3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenoneC17H15F3OS898781-57-2Trifluoromethyl and thiomethyl groups
3-(4-Thiomethylphenyl)-2'-trifluoromethylpropiophenoneC17H15F3OS898781-53-8Different positioning of trifluoromethyl group
3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone--Different positioning of thiomethyl group

Future Directions

Further research is needed to fully explore the biological activities and potential therapeutic applications of 3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone. Its unique chemical structure suggests potential for development in pharmaceuticals or materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator